

Introduction: The Benzo[c]isothiazole Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 6-Bromobenzo[c]isothiazole

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The benzoisothiazole nucleus, a bicyclic heterocycle containing fused benzene and isothiazole rings, represents a privileged scaffold in medicinal chemistry and materials science.^{[1][2][3]} Derivatives of this structural motif have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.^{[2][3][4]} The specific isomer, benzo[c]isothiazole, while less explored than its benzo[d]isothiazole counterpart, offers unique electronic and steric properties for molecular design.

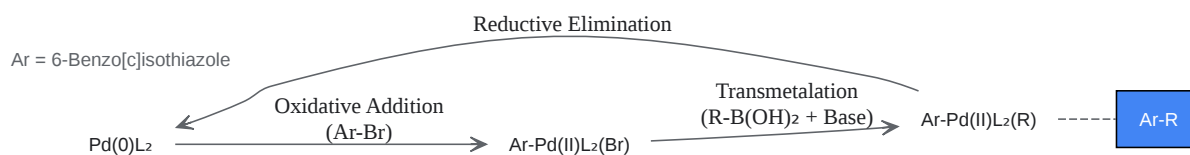
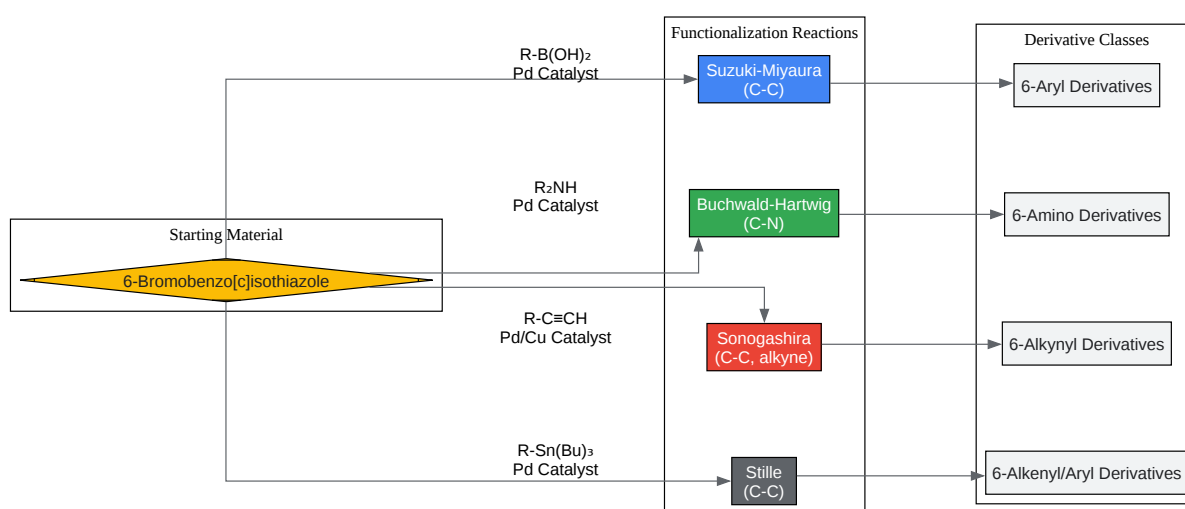
The **6-Bromobenzo[c]isothiazole** derivative is a particularly valuable starting material. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling a wide range of post-synthesis modifications, most notably through transition metal-catalyzed cross-coupling reactions.^[5] This allows for the systematic introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties for drug discovery and the development of advanced organic materials.^[4]

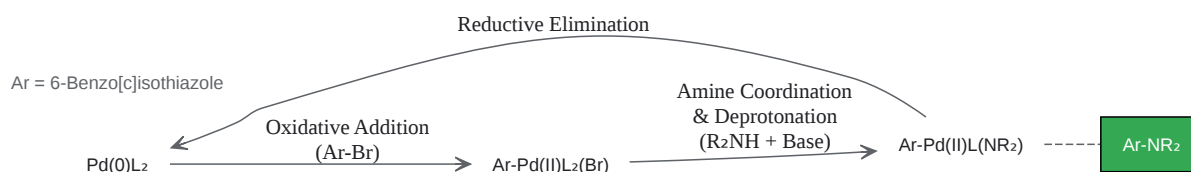
This guide provides a detailed overview of key functionalization strategies for the **6-Bromobenzo[c]isothiazole** scaffold, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions. Each section includes an explanation of the reaction's principles, detailed step-by-step protocols, and data to guide experimental design.

Strategic Functionalization Pathways

The conversion of the C-Br bond at the 6-position into new C-C, C-N, or C-O bonds is paramount for diversifying the benzo[c]isothiazole core. Palladium-catalyzed cross-coupling

reactions are the cornerstone of this strategy due to their remarkable functional group tolerance, reliability, and broad substrate scope.[6][7]





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